molecular formula C8H4N2OS B12871729 6-Mercaptobenzo[d]oxazole-2-carbonitrile

6-Mercaptobenzo[d]oxazole-2-carbonitrile

Katalognummer: B12871729
Molekulargewicht: 176.20 g/mol
InChI-Schlüssel: KXXFYMAXHNFBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Mercaptobenzo[d]oxazole-2-carbonitrile is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a mercapto group (–SH) and a nitrile group (–CN) in its structure makes this compound a versatile compound with significant potential in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran (THF) at low temperatures (0°C). The reaction proceeds through the formation of an intermediate isothiocyanate, which cyclizes to form the benzoxazole ring. The nitrile group is introduced through subsequent reactions involving cyanation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 6-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

    2-Mercaptobenzoxazole: Lacks the nitrile group, making it less versatile in certain applications.

    6-Mercaptobenzo[d]oxazole-5-sulfonamide: Contains a sulfonamide group instead of a nitrile group, leading to different chemical reactivity and biological activity.

Uniqueness: 6-Mercaptobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the mercapto and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds .

Eigenschaften

Molekularformel

C8H4N2OS

Molekulargewicht

176.20 g/mol

IUPAC-Name

6-sulfanyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H

InChI-Schlüssel

KXXFYMAXHNFBJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S)OC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.